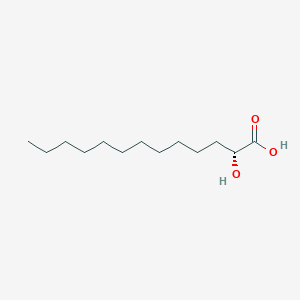

Tridecanoic acid, 2-hydroxy-, (2R)-

Description

Defining the Chemical Landscape of 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids (2-HFAs) represent a distinct class of fatty acids characterized by the presence of a hydroxyl (-OH) group at the C2 position of the acyl chain. gerli.com These molecules are found across various biological kingdoms, from bacteria and yeasts to plants and animals, including humans. gerli.comcaymanchem.com Their chain lengths can vary significantly, with examples ranging from shorter to very long-chain fatty acids. gerli.com

The introduction of a hydroxyl group at the alpha-position imparts unique chemical properties to these fatty acids compared to their non-hydroxylated counterparts. This includes increased polarity and the potential for hydrogen bonding, which can influence their behavior in biological membranes and their interactions with other molecules. umich.edu 2-HFAs are integral components of certain sphingolipids, particularly in the nervous system, skin, and kidneys. nih.gov For instance, 2-hydroxytetracosanoic acid (cerebronic acid) is a key constituent of cerebrosides, which are vital glycosphingolipids in nerve tissue. gerli.com

The biosynthesis of 2-HFAs is a critical process involving the enzyme fatty acid 2-hydroxylase (FA2H). nih.gov This enzyme facilitates the conversion of a fatty acid into its 2-hydroxy derivative, which can then be incorporated into more complex lipids like ceramides (B1148491). nih.gov Disruptions in the metabolism of 2-HFAs have been linked to several diseases, highlighting their physiological importance. nih.gov

The Significance of (2R)-Stereochemistry in Biologically Active Lipids

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in biology. nih.gov Many biological molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These enantiomers are often designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. nih.gov

The significance of stereochemistry is profoundly evident in the interactions between molecules in living organisms. Enzymes and receptors, themselves chiral, often exhibit a high degree of stereoselectivity, meaning they will interact preferentially with one enantiomer over the other. nih.gov This specificity can lead to vastly different biological activities for the two enantiomers of a chiral compound. nih.gov

In the context of lipids, stereochemistry plays a crucial role in the structure and function of cell membranes and in signaling pathways. For example, recent studies on the ionizable lipid ALC-315, a key component in mRNA vaccines, have shown that its different stereoisomers exhibit distinct efficiencies and toxicities. acs.orgmiragenews.com Specifically, the (S,S)-enantiomer was found to be as effective as the mixture but with significantly lower toxicity. miragenews.com This underscores the critical impact of stereochemistry on the biological performance of lipids. The specific (2R)-configuration of 2-hydroxytridecanoic acid dictates its precise shape, which in turn governs its interactions within the intricate and highly specific molecular machinery of cells.

Structure

3D Structure

Properties

CAS No. |

405552-38-7 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

(2R)-2-hydroxytridecanoic acid |

InChI |

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12,14H,2-11H2,1H3,(H,15,16)/t12-/m1/s1 |

InChI Key |

KCEUZVYQPROALO-GFCCVEGCSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Biological Occurrence and Distribution of 2r 2 Hydroxytridecanoic Acid

Presence and Identification in Microbial Systems

The presence of 2-hydroxy fatty acids is a notable characteristic of the lipid composition of several bacterial species. While direct identification of (2R)-2-Hydroxytridecanoic acid in microbial systems is not extensively documented, the occurrence of other 2-HFAs in bacteria suggests a potential for its existence in these organisms.

Bacteria of the genus Sphingomonas are known to contain significant amounts of 2-hydroxy fatty acids as constituents of their sphingolipids. researchgate.net Studies have shown that the fatty acid profiles of these bacteria, including the types of 2-HFAs, can vary depending on growth conditions such as the composition of the medium and the temperature. researchgate.net For instance, the major 2-hydroxy fatty acids found in Sphingomonas species are typically 2-hydroxy-tetradecanoic acid (C14:0) and 2-hydroxy-pentadecanoic acid (C15:0). researchgate.net

Another example is the bacterium Chryseobacterium frigidisoli, isolated from Antarctic glacier forefield soils, which has iso-2-hydroxy-pentadecanoic acid (iso-2OH-C15:0) as one of its major membrane fatty acids. frontiersin.org The composition of these 2-hydroxy fatty acids in the cell membrane of C. frigidisoli has been observed to change in response to environmental factors like temperature and pH. frontiersin.org The presence of odd-numbered carbon chain 2-HFAs in bacteria makes the existence of a C13 variant like (2R)-2-Hydroxytridecanoic acid plausible. PubChem lists 2-hydroxytridecanoic acid as a fungal metabolite, although specific fungal species are not detailed. nih.gov

Table 1: Examples of 2-Hydroxy Fatty Acids Identified in Microbial Systems

| Microbial Species | Identified 2-Hydroxy Fatty Acid | Reference |

| Sphingomonas spp. | 2-hydroxy-tetradecanoic acid (C14:0), 2-hydroxy-pentadecanoic acid (C15:0) | researchgate.net |

| Chryseobacterium frigidisoli | iso-2-hydroxy-pentadecanoic acid (iso-2OH-C15:0) | frontiersin.org |

| Fungi (unspecified) | 2-hydroxytridecanoic acid | nih.gov |

Detection and Role in Plant and Animal Biological Matrices

In plants and animals, 2-hydroxy fatty acids are well-established components of various tissues and play significant roles in biological functions.

In the plant kingdom, 2-HFAs are primarily found as constituents of sphingolipids. nih.govresearchgate.net These specialized fatty acids are particularly abundant in certain plant tissues. For example, the leaves of gramineous plants like rice can have over 40% of their cerebrosides containing 2-hydroxy C20:0 fatty acids. rsc.org Plant 2-HFAs have chain lengths ranging from 12 to 24 carbon atoms. gerli.com The synthesis of these fatty acids is catalyzed by fatty acid 2-hydroxylases (FAHs). nih.gov Studies on Arabidopsis thaliana have identified two such enzymes, AtFAH1 and AtFAH2, which are responsible for the hydroxylation of very-long-chain fatty acids and long-chain fatty acids, respectively. oup.comnih.gov The presence of these enzymes and the wide distribution of 2-HFAs in plants suggest that (2R)-2-Hydroxytridecanoic acid could be a minor component of the plant sphingolipidome.

In animal tissues, 2-hydroxy fatty acids have been detected in various organs, including the brain, skin, kidney, liver, and lungs. nih.govnih.gov They are particularly enriched in the nervous system and the epidermis. nih.govnih.gov In the skin, 2-HFA-containing ceramides (B1148491) are essential for maintaining the permeability barrier. nih.gov The fatty acid composition of sphingolipids in the bovine central nervous system, for instance, reveals a variety of 2-HFAs, with 2-hydroxy-lignoceric acid (24h:0) being a principal one. bohrium.com While longer-chain 2-HFAs are more commonly reported in animals, the detection of medium-chain 2-HFAs in foodstuffs like milk and dairy products indicates their presence in animal-derived biological matrices. researchgate.net

Table 2: Distribution of 2-Hydroxy Fatty Acids in Plant and Animal Tissues

| Biological Matrix | Predominant 2-Hydroxy Fatty Acids | Key Function/Observation | Reference |

| Plant Leaves (e.g., Rice) | Very-long-chain 2-HFAs (e.g., 2-OH C20:0) | Component of cerebrosides | rsc.org |

| Arabidopsis thaliana | Long-chain and very-long-chain 2-HFAs | Synthesized by FAH1 and FAH2 enzymes | oup.comnih.gov |

| Animal Brain (Bovine CNS) | 2-hydroxy-lignoceric acid (24h:0) | Component of cerebrosides and sulfatides | bohrium.com |

| Animal Skin | Various 2-HFAs | Essential for permeability barrier function | nih.gov |

| Milk and Dairy Products | Medium-chain 2-HFAs | Detected at trace levels | researchgate.net |

Integration into Complex Lipid Structures: Sphingolipids and Cardiolipins

The primary role of 2-hydroxy fatty acids in eukaryotes is their incorporation into sphingolipids, a class of lipids fundamental to membrane structure and cell signaling. mdpi.comnih.gov The addition of a hydroxyl group to the fatty acyl chain significantly alters the properties of the sphingolipid, enhancing its ability to form hydrogen bonds. nih.gov This is thought to stabilize membrane microdomains, also known as lipid rafts. mdpi.com

In plants, sphingolipids containing 2-HFAs are crucial for the organization of plasma membrane nanodomains. oup.comnih.gov These domains are involved in various cellular processes, including stress responses and immunity. nih.gov The synthesis of 2-HFA-containing sphingolipids follows the general pathway of sphingolipid biosynthesis, with the hydroxylation of the fatty acid occurring before its attachment to the sphingoid base. nih.gov

In mammals, 2-HFA-sphingolipids are vital for the proper function of the nervous system, where they are major components of myelin. nih.govmdpi.com Mutations in the fatty acid 2-hydroxylase (FA2H) gene in humans lead to severe neurological disorders, underscoring the importance of these lipids. nih.govnih.gov The fatty acid chain length of these sphingolipids can vary, but typically ranges from C16 to C24. nih.gov

While the integration of 2-hydroxy fatty acids into sphingolipids is well-documented, their presence in cardiolipins is not established in the scientific literature. Cardiolipins are a class of 'double' phospholipids (B1166683) found predominantly in the inner mitochondrial membrane and are crucial for mitochondrial function. Their fatty acid composition is typically characterized by unsaturated fatty acids. The current body of research does not indicate that (2R)-2-Hydroxytridecanoic acid or other 2-HFAs are incorporated into cardiolipins.

Biosynthesis and Metabolic Pathways of 2r 2 Hydroxytridecanoic Acid

Endogenous Biosynthetic Mechanisms of α-Hydroxylation

The primary mechanism for the endogenous production of (2R)-2-hydroxy fatty acids is through the α-hydroxylation of fatty acids. This process introduces a hydroxyl group at the C-2 position of a fatty acid chain. creative-biogene.com

The key enzyme responsible for the synthesis of (2R)-2-hydroxy fatty acids in mammals is Fatty Acid 2-Hydroxylase (FA2H). mdpi.comcreative-biogene.com FA2H is a monooxygenase located in the endoplasmic reticulum and is dependent on NAD(P)H. mdpi.com The human gene for this enzyme, FA2H, provides the instructions for producing this crucial enzyme that modifies fatty acids. medlineplus.govmedlineplus.gov The catalytic core of FA2H features conserved histidine motifs that create an essential di-metal ion center for its function. mdpi.com This enzyme catalyzes the initial step in the α-oxidation of straight-chain fatty acids by hydroxylating the C-2 position. creative-biogene.com

Table 1: Properties of Human Fatty Acid 2-Hydroxylase (FA2H)

| Property | Description | Source(s) |

|---|---|---|

| Gene | FA2H | mdpi.commedlineplus.gov |

| Enzyme Name | Fatty Acid 2-Hydroxylase | mdpi.comcreative-biogene.com |

| Cellular Location | Endoplasmic Reticulum | mdpi.com |

| Cofactor | NAD(P)H | mdpi.comnih.gov |

| Reaction Catalyzed | α-hydroxylation of fatty acids | creative-biogene.comuniprot.org |

| Optimal pH | 7.6 - 7.8 | uniprot.org |

| Function | Biosynthesis of 2-hydroxy fatty acids for sphingolipids; initiation of α-oxidation. | nih.govuniprot.org |

FA2H exhibits specificity for its substrates, primarily acting on various fatty acids to produce 2-hydroxy fatty acids. nih.gov While it can act on a range of fatty acids, it shows a preference for very-long-chain fatty acids (VLCFAs). mdpi.com The enzyme is highly stereospecific, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids. nih.govuniprot.orgnih.gov This stereospecificity is critical, as the different enantiomers have distinct metabolic fates and biological functions. nih.govnih.gov For instance, the (R)-enantiomer is preferentially incorporated into hexosylceramides, while the (S)-enantiomer, typically derived from bacterial sources, is incorporated into ceramides (B1148491). mdpi.comnih.govnih.gov

Catabolic Pathways and Turnover of 2-Hydroxy Fatty Acids

The breakdown of 2-hydroxy fatty acids is essential for maintaining cellular homeostasis. The primary route for their degradation is peroxisomal α-oxidation.

Peroxisomal α-oxidation is the main pathway for the degradation of 2-hydroxy fatty acids. nih.gov This metabolic process occurs in peroxisomes and involves the shortening of the fatty acid chain by one carbon atom. nih.govwikipedia.orgbyjus.com The process for straight-chain 2-hydroxy fatty acids begins with their activation to acyl-CoA esters. nih.gov The key step is the cleavage of the 2-hydroxyacyl-CoA by the thiamine (B1217682) pyrophosphate-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase. nih.gov This reaction yields an aldehyde with one less carbon atom and formyl-CoA, which is subsequently broken down into formate (B1220265) and eventually carbon dioxide. nih.govwikipedia.org The resulting aldehyde is then oxidized to a fatty acid, which can be further metabolized, often through β-oxidation. nih.govwikipedia.org

Table 2: Key Steps in Peroxisomal α-Oxidation of 2-Hydroxy Fatty Acids

| Step | Description | Enzyme(s) | Product(s) | Source(s) |

|---|---|---|---|---|

| 1 | Activation | Acyl-CoA synthetase | 2-hydroxyacyl-CoA | nih.govnih.gov |

| 2 | Cleavage | 2-hydroxyphytanoyl-CoA lyase | (n-1) Aldehyde + Formyl-CoA | nih.govwikipedia.org |

| 3 | Oxidation | Aldehyde dehydrogenase | (n-1) Fatty acid | wikipedia.orgnih.gov |

Besides degradation, 2-hydroxy fatty acids can have other metabolic fates. One significant alternative is a recycling or salvage pathway. mdpi.com In this pathway, the 2-hydroxy fatty acids released from the breakdown of complex sphingolipids in the lysosome can be re-utilized for the synthesis of new hFA-ceramides in the endoplasmic reticulum. nih.govmdpi.com All six mammalian ceramide synthases are capable of using 2-hydroxy-fatty-acyl-CoA as a substrate for this purpose. mdpi.com

Biotechnological Production through Microbial Biotransformation

The unique properties of hydroxy fatty acids have spurred interest in their biotechnological production. Microbial biotransformation offers a promising and sustainable method for synthesizing these compounds. nih.gov Various microorganisms and their enzymes are capable of hydroxylating fatty acids at specific positions. nih.govresearchgate.net

Enzymes such as cytochrome P450 monooxygenases (P450s) from bacteria like Sphingomonas paucimobilis have been shown to catalyze the α-hydroxylation of fatty acids. mdpi.comresearchgate.net For example, the P450 CYP152B1 from S. paucimobilis can hydroxylate a range of medium-chain fatty acids, including tridecanoic acid, to produce the corresponding 2-hydroxy fatty acid. researchgate.net Metabolic engineering of microorganisms like Escherichia coli has been explored to produce various hydroxy fatty acids. nih.govnih.gov By introducing and co-expressing genes for specific enzymes, such as P450s, and knocking out competing metabolic pathways, engineered strains can be developed to efficiently convert fatty acids into desired hydroxylated products. nih.gov These strategies, which include enzyme and metabolic engineering, pave the way for the potential large-scale, regio- and stereoselective production of specific molecules like (2R)-2-Hydroxytridecanoic acid. nih.govnih.govrsc.org

Advanced Synthetic Methodologies for 2r 2 Hydroxytridecanoic Acid

Chemo-Enzymatic and Biocatalytic Strategies

The integration of biological catalysts, such as enzymes, with chemical synthesis offers a powerful and sustainable approach for producing chiral compounds like (2R)-2-hydroxytridecanoic acid. nih.gov These methods leverage the high selectivity and efficiency of enzymes to achieve specific chemical transformations. nih.gov

Enzyme-Catalyzed Hydroxylation of Fatty Acids

The direct hydroxylation of fatty acids at specific positions is a key transformation that can be effectively catalyzed by enzymes, particularly cytochrome P450 monooxygenases (P450s). uni-stuttgart.deresearchgate.net These enzymes are capable of activating C-H bonds and inserting an oxygen atom with high regio- and stereoselectivity. nih.gov

For the synthesis of 2-hydroxy fatty acids, specific P450 enzymes are of particular interest. For instance, the P450 from Sphingomonas paucimobilis (CYP152B1) has been shown to catalyze the α-hydroxylation of various fatty acids. researchgate.net Studies have demonstrated that the wild-type CYP152B1 can hydroxylate tridecanoic acid (C13:0) at the α-position. researchgate.net The stereoselectivity of this hydroxylation is crucial for obtaining the desired (2R)-enantiomer. Research on related fatty acids, such as tetradecanoic and pentadecanoic acids, has shown that P450BM3-catalyzed sub-terminal hydroxylation is highly selective for the R-enantiomer. researchgate.net

Another class of enzymes, oleate (B1233923) hydratases, can convert unsaturated fatty acids into hydroxy fatty acids. wur.nl While this typically yields hydroxylation at the double bond, genetic engineering could potentially be used to alter their specificity for the synthesis of 2-hydroxy fatty acids.

Table 1: Enzyme-Catalyzed α-Hydroxylation of Fatty Acids by P450 (CYP152B1)

| Entry | Substrate | TON (min⁻¹) | ee (%) | Configuration | Reference |

| 1 | C11:0 | 490 | n.r. | n.r. | researchgate.net |

| 2 | C12:0 | 3000 | n.r. | n.r. | researchgate.net |

| 3 | C13:0 | 3600 | n.r. | n.r. | researchgate.net |

| 4 | C14:0 | 3800 | 94 | (S) | researchgate.net |

| 5 | C15:0 | 3400 | n.r. | n.r. | researchgate.net |

| 6 | C16:0 | 4700 | n.r. | n.r. | researchgate.net |

| 7 | C17:0 | 4000 | n.r. | n.r. | researchgate.net |

TON (Turnover Number) and ee (enantiomeric excess) data as reported. "n.r." indicates not reported. The configuration for C14:0 is provided as a reference for the stereoselectivity of this enzyme class.

Biocatalytic Derivatization of Hydroxy Fatty Acids

Once a hydroxy fatty acid is obtained, biocatalysts can be further employed for various derivatizations, such as esterification. Lipases are a class of enzymes widely used for this purpose due to their stability and broad substrate specificity. nih.govresearchgate.net

For example, immobilized lipases from Candida antarctica B (Novozym 435), Thermomyces lanuginosus (Lipozyme TL), and Pseudomonas stutzeri have been successfully used in the synthesis of oligoesters from hydroxy fatty acids. nih.govresearchgate.net These enzymatic reactions can be performed under mild conditions and often in solvent-free systems, which is environmentally advantageous. researchgate.net The selection of the appropriate lipase (B570770) and reaction conditions allows for the control of the final product, including the formation of linear or cyclic oligomers. nih.gov This approach is valuable for creating novel biomaterials with specific properties. nih.govresearchgate.net

Stereoselective Enzymatic Transformations for Chiral Hydroxy Acids

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure chiral compounds. This method relies on the ability of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Porcine pancreatic lipase, for instance, has been utilized in the stereoselective hydrolysis of meso-diesters to produce chiral hydroxyesters and lactones. rsc.org Ketoreductases (KREDs) are another important class of enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with high stereoselectivity. mdpi.com By selecting the appropriate KRED, either the (R)- or (S)-enantiomer can be obtained. This approach is particularly useful for the synthesis of chiral 2-hydroxy acids from their corresponding 2-keto acid precursors. researchgate.net Multi-enzyme cascade reactions have also been developed to deracemize racemic 2-hydroxy acids, providing an efficient route to enantiopure products. researchgate.net

Stereoselective Chemical Synthesis Approaches

In addition to biocatalytic methods, traditional organic synthesis offers a range of stereoselective strategies for the preparation of chiral hydroxy fatty acids. uni-stuttgart.de These methods often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.

Asymmetric Synthetic Routes to Chiral Hydroxy Fatty Acids

Asymmetric synthesis aims to create a chiral product from an achiral or prochiral starting material. One common strategy involves the use of chiral oxazolidinones as auxiliaries. researchgate.net In this approach, a fatty acid is first converted to a chiral imide. Deprotonation followed by reaction with an electrophilic hydroxylating agent, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, introduces the hydroxyl group with high stereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary yields the desired chiral 2-hydroxy fatty acid. This method has been shown to produce products with very high enantiomeric excesses (98-99% ee). researchgate.net

Another powerful technique is the organocatalytic asymmetric epoxidation of aldehydes, followed by nucleophilic ring-opening. mdpi.comresearchgate.netnih.gov For example, MacMillan's imidazolidinone catalysts can be used to prepare chiral terminal epoxides from long-chain aldehydes with high enantioselectivity. mdpi.comresearchgate.net These epoxides can then be opened with various nucleophiles, such as Grignard reagents, to introduce the remainder of the carbon chain, leading to the formation of chiral secondary alcohols which can be further oxidized to the corresponding hydroxy fatty acids. mdpi.comresearchgate.netnih.gov

Diastereoselective Control in Carbon-Carbon Bond Formation

Diastereoselective reactions are used to control the relative stereochemistry of multiple chiral centers within a molecule. While the focus here is on a single chiral center, the principles of diastereoselective C-C bond formation are relevant to more complex hydroxy fatty acid syntheses.

For instance, the aldol (B89426) reaction, a fundamental C-C bond-forming reaction, can be performed diastereoselectively using chiral enolates or catalysts. While not directly applied to the synthesis of (2R)-2-hydroxytridecanoic acid in the provided context, it represents a powerful tool in the synthetic chemist's arsenal (B13267) for constructing chiral building blocks. Similarly, the addition of Grignard reagents to carbonyl compounds bearing a chiral auxiliary can proceed with high diastereoselectivity.

More directly relevant is the stereocontrolled construction of stereocenters starting from a common chiral starting material, such as Garner's aldehyde. elsevierpure.com This approach allows for the synthesis of different stereoisomers by carefully choosing the reaction sequence and reagents. elsevierpure.com

Mechanistic Investigations of Biological Activities of 2r 2 Hydroxytridecanoic Acid

Molecular Basis of Interaction with Cellular Components

The specific interactions of (2R)-2-hydroxytridecanoic acid with cellular structures are fundamental to understanding its biological role. The presence and position of its hydroxyl group are key determinants of its behavior within a biological system.

Role of Hydroxyl Group in Intermolecular Hydrogen Bonding and Membrane Dynamics

The hydroxyl group of (2R)-2-hydroxytridecanoic acid significantly influences its ability to form hydrogen bonds. nih.govmdpi.com These non-covalent interactions are crucial for the structure and function of biological macromolecules and membranes. nih.gov The dynamic nature of hydrogen bonds, involving their formation and breakage, can impact the conformational state and stability of proteins and lipid bilayers. nih.govresearchgate.net

Within a cell membrane, the fatty acid component can alter membrane fluidity and the composition of lipid rafts, which are specialized membrane microdomains. nih.gov Changes in the lipid environment of these rafts can affect the localization and function of membrane-associated proteins, including receptors and signaling molecules. nih.gov The introduction of fatty acids can lead to modifications in the fatty acid composition of inflammatory cells, which in turn influences their function. nih.gov

The ability of molecules to form hydrogen bonds is a critical factor in their interaction with and permeation through biological membranes. ucl.ac.uk For instance, the presence of hydroxyl groups can facilitate interactions with the polar head groups of phospholipids (B1166683), potentially altering membrane properties.

Modulation of Intracellular Signaling Cascades

(2R)-2-hydroxytridecanoic acid and related fatty acids have the potential to modulate various intracellular signaling cascades. Fatty acids can influence signaling pathways by altering the membrane environment, which affects the function of membrane-bound receptors and enzymes. nih.gov

One of the key signaling pathways that can be affected is the one mediated by the interleukin-2 (B1167480) (IL-2) receptor. nih.govnih.gov Fatty acids have been shown to modulate the IL-2 signaling pathway, which is crucial for T-cell mediated immune responses. nih.govnih.gov This modulation can occur through changes in the localization of signaling molecules within lipid rafts and by affecting the phosphorylation state of downstream targets. nih.govnih.gov For example, certain fatty acids can decrease the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, which are key components of the IL-2 signaling pathway. nih.gov

Furthermore, fatty acids can influence other signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs). nih.govnih.gov The activation or inhibition of these pathways can have widespread effects on cell proliferation, differentiation, and survival. nih.gov

Enzymatic Modulation and Signaling Pathway Regulation

The biological effects of (2R)-2-hydroxytridecanoic acid may also be mediated through its influence on various enzymes and its ability to regulate key signaling pathways involved in cellular processes.

Influence on Lipid-Modifying Enzymes

(2R)-2-hydroxytridecanoic acid can potentially interact with and modulate the activity of enzymes involved in lipid metabolism. Key enzymes in fatty acid synthesis and modification include desaturases and elongases. nih.gov These enzymes are responsible for creating the diverse range of fatty acids found in cells. nih.gov For instance, Δ9-desaturase and Δ12-desaturase are critical for converting saturated fatty acids into monounsaturated and polyunsaturated fatty acids, respectively. nih.gov

Additionally, enzymes like fatty acid amide hydrolase (FAAH) are involved in the degradation of endocannabinoids, which are lipid-based signaling molecules. nih.gov Inhibition of FAAH can lead to an increase in endocannabinoid levels, thereby modulating cannabinergic signaling. nih.gov The interaction of fatty acids with such enzymes can therefore have significant downstream effects on various physiological processes.

Impact on Inflammatory Response Modulators (e.g., via related derivatives)

Fatty acids and their derivatives can significantly impact inflammatory responses. nih.govnih.gov Some fatty acids are considered pro-inflammatory, while others exhibit anti-inflammatory properties. nih.govmdpi.com The inflammatory effects of fatty acids can be mediated through their influence on the production of inflammatory mediators like cytokines and eicosanoids. nih.govnih.gov

For example, certain β-hydroxy fatty acids have been shown to stimulate the production of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov The fatty acid composition of inflammatory cells is a crucial determinant of their function, and an increased intake of certain fatty acids can alter this composition and subsequently modulate the inflammatory response. nih.gov

Furthermore, some fatty acids can exert their anti-inflammatory effects by interacting with specific receptors, such as G-protein coupled receptor 120 (GPR120), which is found on macrophages. clinicaleducation.org Activation of this receptor can repress macrophage-induced tissue inflammation. clinicaleducation.org

Antimicrobial Modulatory Mechanisms

Some hydroxy fatty acids have demonstrated antimicrobial properties, suggesting that (2R)-2-hydroxytridecanoic acid may also possess such activity. The proposed mechanisms often involve the disruption of bacterial cell membranes. nih.gov

For instance, 2-hydroxyisocaproic acid has been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.gov Its mechanism of action is believed to involve penetrating the bacterial cell membrane, leading to depolarization, rupture, and subsequent leakage of cellular contents. nih.gov This disruption of the cell envelope integrity is a common mechanism for many antimicrobial agents.

Another related compound, 10-hydroxy-2-decenoic acid, has been found to inhibit biofilm formation by Staphylococcus aureus. nih.gov It achieves this by reducing the secretion of extracellular polymeric substances, decreasing bacterial adhesion and aggregation, and disrupting the architecture of the biofilm. nih.gov

Analytical Chemistry and Characterization of 2r 2 Hydroxytridecanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating (2R)-2-hydroxytridecanoic acid from complex mixtures, such as biological samples. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used tool for the analysis of fatty acids, including 2-hydroxy fatty acids. rsc.org To make the fatty acids volatile for GC analysis, they are typically derivatized to form fatty acid methyl esters (FAMEs). rsc.orgnih.gov This process often involves esterification with reagents like boron trifluoride (BF3) in methanol. rsc.org For hydroxy fatty acids, an additional derivatization step, such as acetylation or trimethylsilyl (B98337) (TMS) ether formation, is necessary to cap the hydroxyl group, improving chromatographic peak shape and mass spectral fragmentation. nih.govresearchgate.net

In GC-MS analysis, the separation of FAMEs is achieved on a capillary column, and the subsequent mass spectrometric detection allows for their identification based on characteristic fragmentation patterns. nih.gov For instance, the TMS derivatives of 2-hydroxy fatty acid methyl esters exhibit signature fragmentation patterns that aid in their annotation. nih.gov The development of comprehensive databases of these spectra and retention times for various 2-hydroxy fatty acids enhances the reliability of their identification in complex biological samples. nih.gov

A study on the analysis of 2-hydroxy fatty acids in echinoderms utilized GC-MS/MS to develop a full profile of these metabolites. nih.gov The method involved creating an in-house database of 50 saturated and monounsaturated 2-hydroxy FAs, with structures confirmed by validated retention time prediction models. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Analysis

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a crucial technique for the analysis of hydroxy fatty acids, offering advantages in analyzing less volatile and thermally labile compounds without extensive derivatization. rsc.org LC-MS is particularly valuable in metabolomics for the comprehensive profiling of lipids in biological samples. nih.govnih.gov

The separation of 2-hydroxy fatty acids by LC is often performed using reversed-phase columns. jsbms.jp The elution order of unsaturated fatty acid isomers can be influenced by the position of double bonds relative to the omega carbon. jsbms.jp For the analysis of 2- and 3-hydroxy fatty acids, which are structural isomers, specific LC-MS methods have been developed to distinguish between them. nih.govresearchgate.net These methods often rely on derivatization to introduce a charged tag, which can enhance ionization efficiency and provide characteristic fragment ions for identification. nih.govmdpi.com

One strategy for the comprehensive identification of 2- and 3-hydroxy fatty acids involves derivatization with a reagent that produces diagnostic ions in the mass spectrometer, allowing for the distinction between the 2-OH and 3-OH isomers. nih.govresearchgate.net This approach, combined with methods to determine the location of double bonds in unsaturated species, enables a detailed structural characterization. nih.gov

Advanced Spectroscopic Methods for Structure and Stereochemistry

Beyond chromatography, advanced spectroscopic techniques are indispensable for the detailed structural elucidation and stereochemical assignment of (2R)-2-hydroxytridecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules, including the stereochemistry of chiral centers. For 2-hydroxy fatty acids, ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each atom. aocs.orgnih.gov

In the ¹H-NMR spectrum of a methyl ester of a 2-hydroxy fatty acid, the proton attached to the carbon bearing the hydroxyl group (the α-proton) gives a characteristic signal. aocs.org The chemical shift and splitting pattern of this signal can provide information about the neighboring protons. For example, in methyl 2-hydroxyoctadecanoate, this proton signal is observed, and its position shifts depending on the location of the hydroxyl group along the fatty acid chain. aocs.org

For chiral discrimination, specialized NMR techniques are often required. This can involve the use of chiral derivatizing agents or chiral solvating agents to create diastereomeric environments that result in separate NMR signals for the different enantiomers. While general NMR provides structural information, specific experimental conditions are necessary to differentiate between the (2R) and (2S) enantiomers of 2-hydroxytridecanoic acid.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. researchgate.netmdpi.com In the context of fatty acids, these techniques can be used to identify the presence of carboxylic acid and hydroxyl groups. The C=O stretching vibration of the carboxylic acid and the O-H stretching vibration of the hydroxyl group give rise to characteristic absorption bands in the IR spectrum. researchgate.net

The analysis of the C-H stretching vibrational modes can also provide insights into the conformation and packing of the hydrocarbon chains. researchgate.net While vibrational spectroscopy is a valuable tool for general structural characterization, it is typically not used for the primary determination of stereochemistry. mdpi.com

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is generally not informative for saturated fatty acids like (2R)-2-hydroxytridecanoic acid, as they lack the chromophores that absorb light in the UV-Vis range. researchgate.net However, if the fatty acid is derivatized with a UV-active group, this technique can be used for quantification. researchgate.net

Quantitative Methodologies and Internal Standard Applications in Lipid Analysis

Accurate quantification of (2R)-2-hydroxytridecanoic acid is essential for understanding its physiological and pathological significance. This requires robust quantitative methods, often involving the use of internal standards.

The use of internal standards is critical in quantitative mass spectrometry-based lipid analysis to correct for variations in sample preparation, extraction efficiency, and instrument response. rsc.orgnih.gov An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer, typically a stable isotope-labeled version of the analyte. rsc.org

For the analysis of hydroxy fatty acids, stable-isotope labeled forms, such as deuterated or ¹³C-labeled analogs, are considered ideal internal standards. rsc.org For instance, deuterated standards have been used for the quantification of various hydroxy fatty acids. rsc.org However, it has been noted that heavily deuterated standards can sometimes exhibit different chromatographic retention times compared to their endogenous counterparts, which can be a consideration in methods where retention time is critical for identification. nih.gov In such cases, ¹³C-labeled standards are often preferred as they tend to have retention times that are more closely aligned with the unlabeled analyte. nih.gov

When a specific stable isotope-labeled standard for (2R)-2-hydroxytridecanoic acid is not available, a structurally similar but non-endogenous hydroxy fatty acid can be used as an internal standard. rsc.org The selection of an appropriate internal standard is a crucial step in developing a reliable quantitative assay.

Theoretical and Computational Studies on 2r 2 Hydroxytridecanoic Acid

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between the atoms of the molecule and its surrounding environment, MD can provide a detailed view of the conformational landscape of (2R)-2-hydroxytridecanoic acid.

Detailed research findings from studies on similar molecules, such as 2-hydroxyoleic acid, demonstrate that MD simulations can elucidate the structural and dynamical changes that occur when these fatty acids are inserted into biological membranes. nih.gov For (2R)-2-hydroxytridecanoic acid, an MD simulation would typically involve placing the molecule in a simulated environment, such as a water box or a lipid bilayer, and calculating the forces between atoms to model their motion. nih.govresearchgate.net

The conformational analysis derived from these simulations would reveal the preferred shapes and orientations the molecule adopts. This includes the flexibility of its 13-carbon aliphatic chain, the orientation of the hydroxyl and carboxylic acid groups, and how these conformations are influenced by the surrounding medium. For example, in a lipid bilayer, the simulation could show the polar head group (carboxylic acid and hydroxyl group) anchoring at the water-lipid interface, while the hydrophobic tail aligns with the lipid acyl chains. nih.gov The simulation can also reveal the impact of the molecule on the properties of the membrane itself, such as its fluidity and permeability. nih.gov

Table 1: Hypothetical Conformational Analysis of (2R)-2-Hydroxytridecanoic Acid in a DMPC Bilayer Below is an interactive table representing hypothetical data from a molecular dynamics simulation.

| Conformational State | Dihedral Angle (C1-C2-C3-C4) | Hydrogen Bonds (Molecule-Water) | Orientation in Bilayer |

| Extended | ~180° | 3-4 | Perpendicular to membrane surface |

| Bent | ~109° | 2-3 | Tilted within the bilayer |

| Kinked | ~60° | 1-2 | Partially embedded in the interface |

This table is a hypothetical representation to illustrate the type of data obtained from MD simulations.

Ligand-Protein Docking and Binding Affinity Predictions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific protein target. nih.gov This method is crucial for understanding potential biological functions and for structure-based drug design.

In a typical docking study for (2R)-2-hydroxytridecanoic acid, a three-dimensional structure of a target protein would be used. The molecule would then be computationally "docked" into the protein's binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity. nih.gov The top-ranked poses represent the most likely binding modes.

The scoring function provides a value, often in kcal/mol, that predicts the strength of the interaction. A more negative score generally indicates a more favorable binding interaction. nih.gov These predictions can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy, which provides a more accurate estimate of binding affinity. nih.gov Advanced deep learning models are also emerging as powerful tools for predicting binding affinity with high accuracy. biorxiv.org

Table 2: Hypothetical Ligand-Protein Docking Results for (2R)-2-Hydroxytridecanoic Acid This interactive table shows hypothetical docking results against a putative enzyme active site.

| Docking Pose | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | -9.5 | Arg120, Tyr155, Ser100 |

| 2 | -7.2 | -8.9 | Arg120, Phe210 |

| 3 | -6.9 | -8.1 | Ser100, Leu198 |

This table contains hypothetical data to illustrate docking and binding affinity predictions. Key interacting residues are based on common interactions for fatty acids.

The analysis of these interactions is critical. For instance, the hydroxyl and carboxyl groups of (2R)-2-hydroxytridecanoic acid could form hydrogen bonds or electrostatic interactions with polar amino acid residues like arginine, tyrosine, or serine in the binding pocket, similar to what is observed for other hydroxy acid inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives.

To build a QSAR model for derivatives of (2R)-2-hydroxytridecanoic acid, a dataset of structurally related molecules with known biological activities (e.g., enzyme inhibition) would be required. nih.gov For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the biological activity. nih.govmdpi.com The predictive power of the QSAR model is then rigorously validated to ensure its reliability. nih.govmdpi.com

A validated QSAR model can be used to:

Predict the activity of novel derivatives of (2R)-2-hydroxytridecanoic acid.

Identify the key structural features that are important for activity.

Guide the design of new compounds with enhanced potency.

Table 3: Hypothetical QSAR Model for (2R)-2-Hydroxytridecanoic Acid Derivatives This interactive table illustrates a hypothetical QSAR study, showing derivatives and their predicted activity.

| Compound Derivative | Modification | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted pIC50 |

| 1 | None | 4.5 | 230.36 | 5.2 |

| 2 | C13-Methyl | 5.0 | 244.39 | 5.5 |

| 3 | C1-Amide | 4.2 | 229.38 | 5.8 |

| 4 | C2-O-Methyl | 4.8 | 244.39 | 4.9 |

This table presents hypothetical data based on a fictional QSAR model where pIC50 = 0.5LogP - 0.01MW + 4.0. This illustrates the principle of a QSAR equation.

Academic Research on Derivatives and Analogs of 2 Hydroxytridecanoic Acid

Design and Synthesis of Novel Functionalized Derivatives for Material Science Applications

The bifunctional nature of 2-hydroxy fatty acids, possessing both a carboxylic acid and a hydroxyl group, makes them valuable building blocks for creating new materials. researchgate.net Scientists are leveraging these reactive sites to synthesize polymers and surfactants with tailored properties.

The ability of hydroxy fatty acids to undergo polymerization to form polyesters is a key area of research. researchgate.net These bio-based polymers are gaining attention as environmentally friendly alternatives to traditional plastics derived from petrochemicals. researchgate.net The general approach involves the esterification and polycondensation of hydroxy fatty acids or their derivatives. researchgate.netrsc.org

One notable area of investigation is the synthesis of poly(ω-hydroxy fatty acid)s from ω-hydroxylated fatty acids, which can be produced via fermentation. researchgate.netacs.org For instance, poly(ω-hydroxytetradecanoate) has been synthesized through melt-condensation, yielding polyesters with varying molecular weights and mechanical properties. acs.org While this research focuses on ω-hydroxy acids, the principles are applicable to α-hydroxy acids like 2-hydroxytridecanoic acid.

More directly relevant is the biological production of polyesters from 2-hydroxy acids. Cultures of Clostridium butyricum, when supplemented with 2-amino acids, can produce the corresponding 2-hydroxy acids, which can then be polymerized into poly(2-hydroxyalkanoic acid). nih.gov This bioconversion process highlights a potential green route for synthesizing polyesters based on the 2-hydroxyalkanoic acid backbone.

Table 1: Examples of Polymers Derived from Hydroxy Fatty Acids

| Monomer/Precursor | Polymer Type | Synthesis Method | Key Findings | Reference |

| Methyl ω-hydroxytetradecanoate | Poly(ω-hydroxytetradecanoate) | Melt-condensation | Molecular weight and mechanical properties can be controlled by varying reaction conditions. acs.org | acs.org |

| 2-Amino Acids | Poly(2-hydroxyalkanoic acid) | Microbial Bioconversion (Clostridium butyricum) | Demonstrates a biological pathway for producing polyesters from 2-hydroxy acid precursors. nih.gov | nih.gov |

| Ricinoleic acid | Polyanhydrides | Chemical Synthesis | Yields flexible, hydrophobic polymers with low melting points. researchgate.net | researchgate.net |

The amphiphilic nature of fatty acids makes them ideal for surfactant production. researchgate.net The introduction of a hydroxyl group, as in 2-hydroxytridecanoic acid, can modify the hydrophilic-lipophilic balance (HLB) and influence the surfactant's properties. Research in this area focuses on creating novel bio-based surfactants from renewable resources like vegetable oils and fatty acids. researchgate.netresearchgate.net

Various types of surfactants can be synthesized from fatty acids, including anionic, cationic, nonionic, and zwitterionic surfactants. researchgate.net For example, hydroxylated fatty acids like 12-hydroxy stearic acid have shown advantageous foaming properties compared to conventional synthetic surfactants. researchgate.net Another approach involves the enzymatic or chemical modification of fatty acids to introduce hydrophilic head groups. Polyglycerol fatty acid esters are an example where glycerol (B35011) is used as the hydrophilic part, offering an environmentally friendly alternative to ethoxylation. scispace.com

While specific research on surfactants derived directly from 2-hydroxytridecanoic acid is limited in the provided results, the principles of fatty acid-based surfactant design are well-established. researchgate.netscispace.com The synthesis of rhamnolipids, which are potent biosurfactants containing a β-hydroxy fatty acid component, further underscores the potential of hydroxy fatty acids in this field. researchgate.netresearchgate.net

Exploration of Stereoisomeric and Chain-Length Analogs

The biological activity and physical properties of 2-hydroxy fatty acids are highly dependent on their stereochemistry and the length of their aliphatic chain. nih.govnih.gov Consequently, significant research has been dedicated to synthesizing and studying various stereoisomers and chain-length analogs.

The stereochemistry at the C-2 position is crucial. In mammals, the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific, producing the (R)-enantiomer of 2-hydroxy fatty acids. nih.gov This (R)-enantiomer is preferentially incorporated into sphingolipids and has distinct biological functions compared to its (S)-counterpart. nih.gov Methods for the microdetermination of 2-hydroxy fatty acid stereoisomers, often involving gas-liquid chromatography of diastereoisomeric derivatives, have been developed to analyze their enantiomeric composition. capes.gov.brnih.gov

Researchers have also synthesized a variety of chain-length analogs to probe their effects on biological systems. researchgate.net The synthesis of saturated and unsaturated hydroxy fatty acids with varying chain lengths has been undertaken to conduct comprehensive structure-activity relationship studies. nih.gov These synthetic efforts allow for a systematic evaluation of how modifying the alkyl chain impacts the molecule's properties and biological interactions.

Table 2: Research on Stereoisomers and Analogs of 2-Hydroxy Fatty Acids

| Research Focus | Key Methods/Findings | Significance | Reference |

| Stereospecificity of Biosynthesis | Investigation of Fatty Acid 2-Hydroxylase (FA2H) showed it specifically produces (R)-enantiomers. | Establishes the biological relevance of the (R)-configuration in mammalian systems. nih.gov | nih.gov |

| Enantiomeric Analysis | Gas-liquid chromatography of diastereoisomeric derivatives (e.g., O-(-)-menthyloxycarbonyl derivatives). | Enables the quantitative analysis of the stereoisomeric composition of 2-hydroxy acids. capes.gov.br | capes.gov.br |

| Synthesis of Analogs | Asymmetric synthesis of saturated and unsaturated hydroxy fatty acids. | Provides a library of compounds for studying the impact of chain length and saturation on bioactivity. nih.gov | nih.gov |

| Chain-Length Modification | Synthesis of chain-contracted analogs of aryl-urea fatty acids. | Allows for the investigation of how alkyl chain length modulates biological targeting and activity. researchgate.net | researchgate.net |

Structure-Activity Relationship (SAR) Studies on Bioactive Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and specific compounds. For analogs of 2-hydroxytridecanoic acid, SAR studies have focused on how variations in chain length, stereochemistry, and the presence of other functional groups affect their biological function. researchgate.netnih.gov

One area of intense study is the antiproliferative activity of hydroxy fatty acids. Research has shown that both the position of the hydroxyl group and the nature of the long aliphatic chain are critical for activity. nih.gov For example, a study on various saturated and unsaturated hydroxy fatty acids revealed that unsaturation in the long chain can reduce antiproliferative activity. nih.gov

In the context of metabolic diseases, SAR studies have been conducted on fatty acid derivatives that act on receptors like the free fatty acid receptor 2 (FFA2) or as part of larger molecules like glucagon-like peptide-1 (GLP-1) derivatives. acs.orgresearchgate.net For acylated GLP-1 analogues, there is a direct correlation between the length of the fatty acid chain and the protraction of its effect in vivo. acs.org These studies systematically explore how modifying the fatty acid component—its length, polarity, and bulkiness—impacts receptor potency and pharmacokinetic profile. acs.org The insights gained from SAR studies are crucial for the rational design of new therapeutic agents based on the hydroxy fatty acid scaffold.

Future Research Trajectories for 2r 2 Hydroxytridecanoic Acid

Elucidation of Unexplored Biological Roles and Signaling Pathways

Future research is poised to significantly expand our understanding of the precise biological functions of (2R)-2-hydroxytridecanoic acid, moving from its established role as a structural lipid to its potential as a signaling molecule.

The primary known role of (2R)-2-hydroxy fatty acids is as integral components of sphingolipids, which are particularly abundant in the myelin sheath of the nervous system and the epidermal layer of the skin. nih.govmdpi.comnih.govresearchgate.net The synthesis is stereospecific, carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which produces only the (R)-enantiomer. mdpi.comnih.gov The critical importance of this hydroxylation is underscored by the fact that mutations in the FA2H gene lead to severe neurodegenerative conditions, such as fatty acid hydroxylase-associated neurodegeneration (FAHN) and hereditary spastic paraplegia 35 (SPG35). mdpi.comnih.govuniprot.org Studies have shown that the (R)-enantiomer of 2-hydroxy palmitic acid can reverse cellular defects caused by FA2H knockdown in adipocytes, specifically related to the mobility of lipid rafts and glucose transport, a function not shared by its (S)-enantiomer. nih.gov This highlights a crucial, stereospecific structural role in membrane biology.

Beyond their structural importance, an emerging area of research is the potential signaling function of hydroxy fatty acids. Other classes of fatty acids are known to act as ligands for G protein-coupled receptors (GPCRs), a major family of drug targets. nih.gov For instance, certain 3-hydroxy fatty acids are agonists for HCA3 and GPR84, receptors involved in immune responses. nih.gov A key future direction will be to investigate whether (2R)-2-hydroxytridecanoic acid or its derivatives can act as signaling molecules, potentially by binding to orphan GPCRs and initiating downstream cellular cascades.

Furthermore, various hydroxy fatty acids have demonstrated potent antifungal activity. nih.gov The proposed mechanism involves the disruption of the fungal cell membrane, a process that appears to be more effective against fungi with lower ergosterol (B1671047) content. researchgate.netnih.govualberta.ca Future studies should aim to specifically test the antifungal efficacy of (2R)-2-hydroxytridecanoic acid against a range of pathogenic fungi and elucidate its precise mechanism of action, which could lead to the development of novel antifungal agents.

| Research Area | Key Focus | Potential Significance |

| Signaling Pathways | Investigating interactions with G protein-coupled receptors (GPCRs). | Discovery of new signaling roles beyond its structural function; potential therapeutic targets. |

| Antifungal Activity | Determining the minimum inhibitory concentration (MIC) against pathogenic fungi and elucidating the mechanism. | Development of new, targeted antifungal therapies. |

| Stereospecific Functions | Comparing the biological activities of (2R)- and (S)-enantiomers in various cell types. | Understanding the precise roles of the naturally occurring (R)-isomer in health and disease. |

Advancement in Green Chemistry and Biocatalytic Synthesis

The development of environmentally sustainable and efficient methods for synthesizing chiral molecules is a major goal in modern chemistry. Future research on (2R)-2-hydroxytridecanoic acid will undoubtedly focus on green chemistry and biocatalysis to achieve its stereoselective synthesis.

Traditional chemical synthesis often requires harsh conditions, toxic reagents, and complex purification steps. Biocatalysis, which uses enzymes to perform chemical transformations, offers a powerful alternative that operates under mild conditions with high selectivity. Several enzymatic strategies are applicable for the synthesis of chiral 2-hydroxy acids.

One promising approach involves the use of dehydrogenases. For example, specific 2-hydroxy carboxylic acid dehydrogenases, such as the one from Lactobacillus delbrueckii, can catalyze the stereoselective reduction of a 2-keto acid precursor (2-oxotridecanoic acid) to the corresponding (R)-2-hydroxy acid. google.com This method can be coupled with an in-situ NADH regeneration system to improve efficiency. nih.gov

Another widely used biocatalytic method is the kinetic resolution of a racemic mixture of 2-hydroxytridecanoic acid using lipases. Enzymes like immobilized Candida antarctica lipase (B570770) B (CALB) are highly effective at selectively acylating one enantiomer, allowing for the separation of the desired (R)- or (S)-form. nih.govnih.gov

More innovative, multi-enzyme cascade reactions are also being explored. Photoenzymatic cascades, for instance, can convert unsaturated fatty acids into chiral alcohols via a hydroxy acid intermediate, combining the action of enzymes like hydratases and photoactivated decarboxylases. researchgate.netelsevierpure.com Adapting such novel cascades for the specific production of (2R)-2-hydroxytridecanoic acid from renewable starting materials represents an exciting frontier.

| Synthesis Strategy | Enzyme Class | Principle | Advantages |

| Stereoselective Reduction | Dehydrogenase | Reduction of a 2-keto acid precursor. | High enantiomeric purity; direct synthesis. |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer in a racemic mixture. | Widely available and robust enzymes. |

| Enzymatic Cascade | Hydratase, Decarboxylase, etc. | Multi-step reaction in a single pot from renewable feedstocks. | High atom economy; sustainable process. |

| Enzymatic Carboxylation | (De)carboxylase | Kolbe–Schmitt type reaction to add CO2 to a phenolic precursor. | CO2 fixation; novel green route. nih.gov |

High-Resolution Structural Biology of Interacting Proteins

Understanding the three-dimensional structure of proteins that bind to or modify (2R)-2-hydroxytridecanoic acid is crucial for elucidating its biological function and for designing targeted therapeutic interventions. Future research in structural biology will aim to provide high-resolution snapshots of these molecular interactions.

The key enzyme responsible for the synthesis of (2R)-2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H), an integral membrane protein. wikipedia.org The crystal structure of a yeast homolog, Scs7p, has been solved, revealing a catalytic domain containing a di-metal center coordinated by highly conserved histidine residues, which is essential for its hydroxylase activity. nih.govmdpi.com A major goal for future structural biology will be to solve the high-resolution structure of the human FA2H enzyme. This would provide critical insights into its substrate specificity—for instance, why it prefers very-long-chain fatty acids—and the precise mechanism of hydroxylation. Furthermore, co-crystallizing FA2H with substrates or inhibitors could pave the way for the rational design of drugs to modulate its activity in diseases like FAHN or certain cancers where its expression is altered.

On the other side of its metabolism is the degradation of (2R)-2-hydroxy fatty acids, which is catalyzed by (R)-2-hydroxy-fatty-acid dehydrogenase. wikipedia.orgwikidata.org Currently, no high-resolution structure of this mammalian enzyme is available. Determining its structure would clarify how it recognizes and processes its fatty acid substrates. While a structure exists for an archaeal (R)-2-hydroxyacid dehydrogenase (PDB ID: 1RFM), this enzyme has different substrate specificity, acting on sulfolactate. wikipedia.org

Molecular dynamics simulations, which have already been used to model ceramide binding to the yeast FA2H, will continue to be a vital tool. nih.gov These computational methods can complement experimental structures by providing a dynamic view of how (2R)-2-hydroxytridecanoic acid or its precursors are positioned within the enzyme's active site, guiding further functional studies.

| Protein Target | Research Goal | Potential Impact |

| Human Fatty Acid 2-Hydroxylase (FA2H) | Solve the high-resolution crystal or cryo-EM structure. | Understand the molecular basis of FAHN disease; enable structure-based drug design. |

| (R)-2-Hydroxy-fatty-acid Dehydrogenase | Determine the first high-resolution structure of the mammalian enzyme. | Reveal the mechanism of 2-hydroxy fatty acid degradation and its regulation. |

| Potential Receptors (GPCRs) | Co-crystallize with (2R)-2-hydroxytridecanoic acid or its derivatives. | Confirm direct binding and elucidate the mechanism of signal transduction. |

Development of Integrated Multi-Omics Approaches for Metabolic Profiling

The advent of 'omics' technologies has revolutionized our ability to study complex biological systems. Integrated multi-omics approaches, which combine data from metabolomics, lipidomics, proteomics, and transcriptomics, are powerful tools for discovering novel biomarkers and understanding metabolic pathways. A key future direction is the application of these integrated strategies to comprehensively profile (2R)-2-hydroxytridecanoic acid and its related metabolic network.

Advanced analytical platforms, particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for the global profiling of hydroxy fatty acid isomers in biological samples like human plasma. nih.govacs.orgresearchgate.net These methods can separate and identify dozens of 2- and 3-hydroxy fatty acids, including previously uncharacterized species, and have already been used to find potential biomarkers for diseases like esophageal squamous cell carcinoma. nih.govacs.org Future work should apply these targeted lipidomics methods to specifically quantify (2R)-2-hydroxytridecanoic acid across various physiological and pathological states, such as neurodegenerative diseases, metabolic disorders, and cancers.

Integrating these lipidomic profiles with transcriptomic and proteomic data will provide a more complete picture. For example, by correlating the levels of (2R)-2-hydroxytridecanoic acid with the expression levels of genes and proteins in a given tissue, researchers can identify the key enzymes and transporters involved in its metabolism and regulation. This approach has been successfully used to study complex diseases like tuberculosis and to understand metabolic remodeling in response to interventions. nih.govnih.gov

Such integrated analyses can help construct detailed metabolic network models. These models can then be used to predict how the flux through the 2-hydroxy fatty acid pathway changes in response to genetic mutations, nutritional inputs, or drug treatments. This systems-level understanding is essential for moving beyond simple correlations and uncovering the causal roles of (2R)-2-hydroxytridecanoic acid in human health and disease.

| Omics Approach | Objective | Expected Outcome |

| Targeted Lipidomics | Develop and apply sensitive UPLC-MS/MS methods to quantify (2R)-2-hydroxytridecanoic acid in various biological samples. | Identification of diseases where this metabolite is dysregulated; potential for new diagnostic biomarkers. |

| Metabolite Set Enrichment Analysis | Analyze metabolomics data to identify entire pathways involving 2-hydroxy fatty acids that are altered in disease. | Uncover connections to other metabolic pathways (e.g., central carbon metabolism, amino acid metabolism). nih.gov |

| Integrated Multi-Omics | Combine lipidomics, transcriptomics, and proteomics data from the same samples. | Build comprehensive models of the metabolic network surrounding (2R)-2-hydroxytridecanoic acid; identify key regulatory genes and proteins. |

Q & A

Basic Research Question

- HPLC-MS : Quantifies purity and detects degradation products (e.g., oxidation at C2).

- FT-IR spectroscopy : Identifies functional groups (hydroxyl, carboxylic acid) and monitors batch consistency.

- Thermogravimetric analysis (TGA) : Assesses thermal stability under storage conditions .

How can researchers address the low natural abundance of (2R)-2-hydroxytridecanoic acid in biological samples?

Advanced Research Question

Isotope-labeled analogs (e.g., <sup>13</sup>C or <sup>2</sup>H) synthesized via enzymatic incorporation or chemical deuteration enable trace detection in metabolomic studies. Stable isotope dilution assays (SIDA) coupled with LC-MS/MS improve quantification accuracy in complex matrices like bacterial biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.